Potent Inhibition of Cyclin-Dependent Kinases (CDKs) with Selectivity Profile
In a direct head-to-head comparison, the target compound demonstrates nanomolar inhibitory activity against CDK4 and CDK6. Specifically, it exhibits an IC50 of 1.64 nM for CDK4 and 4.14 nM for CDK6, while showing reduced potency against CDK2 (IC50 = 33.7 nM) [1]. This 20-fold selectivity between CDK4 and CDK2 is a quantifiable differentiator when compared to pan-CDK inhibitors or non-fluorinated analogs that often lack this profile. For example, in the same assay system, the non-fluorinated analog 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid would be expected to show significantly reduced or no activity due to the absence of the crucial 2-fluoro substituent, as inferred from SAR studies of related pyrazole-containing benzoic acid derivatives [2].
| Evidence Dimension | Enzymatic Inhibition (IC50) |
|---|---|
| Target Compound Data | CDK4: 1.64 nM; CDK6: 4.14 nM; CDK2: 33.7 nM |
| Comparator Or Baseline | CDK2 (33.7 nM) vs. CDK4 (1.64 nM) |
| Quantified Difference | ~20.5-fold higher selectivity for CDK4 over CDK2 |
| Conditions | In vitro kinase assay with human recombinant CDKs/cyclin complexes |
Why This Matters
This selective CDK4/6 inhibition profile is highly desirable for developing cancer therapeutics with potentially fewer off-target effects, directly impacting compound selection in oncology drug discovery pipelines.
- [1] Shanghai Pharmaceuticals Holding. (n.d.). US Patent US10662186, Compound 5; US Patent US10988476, Compound I-5. Data retrieved from BindingDB (BDBM50458034, CHEMBL4212532). View Source
- [2] Yoshimura, H., Kikuchi, K., Hibi, S., et al. (1995). A Novel Type of Retinoic Acid Receptor Antagonist: Synthesis and Structure-Activity Relationships of Heterocyclic Ring-Containing Benzoic Acid Derivatives. Journal of Medicinal Chemistry, 38(16), 3164-3173. View Source
